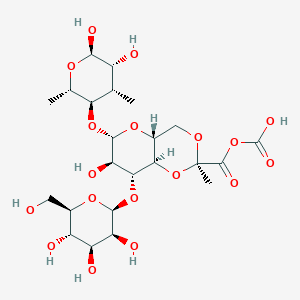
(R)-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Descripción general
Descripción
Compounds like “®-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid” are likely to be organic compounds with potential applications in various fields such as medicine, agriculture, and materials science .
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, each requiring specific reagents and conditions . The exact synthesis process would depend on the specific structure of the compound .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
The chemical reactions involving a specific compound can be studied using various techniques such as spectroscopy, chromatography, and electrochemical analysis .Aplicaciones Científicas De Investigación
Enantioselective Synthesis
- A study describes the rapid development of an enantioselective synthesis of a closely related compound, showcasing the efficiency of synthesis methods (Ainge et al., 2003).
Synthetic Methodologies
- Research outlines various synthetic methodologies for derivatives of 1,2,3,4-tetrahydronaphthalene, which are critical for producing complex organic compounds (Adachi, 1973).
Oxidation Reactions
- A study discusses the oxidation of carboxylic acids to produce tetrahydronaphthalenes, highlighting important reactions in organic chemistry (Davies & Waring, 1968).
Dopaminergic Compound Synthesis
- Research demonstrates an alternative synthesis of dopaminergic 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, illustrating the compound's relevance in neurochemistry (Öztaşkın, Göksu, & SeÇen, 2011).
Crystal Structures
- A 2023 study explores the molecular structures of two tetrahydronaphthalenes obtained during synthesis efforts, providing insights into molecular configurations (Kaiser et al., 2023).
Enantioselective Total Synthesis
- Another paper reports an efficient enantioselective total synthesis of a closely related compound, highlighting advancements in stereochemistry (Schmalz, Kiehl, Korell, & Lex, 2003).
Chemoenzymatic Synthesis
- The chemoenzymatic synthesis of a specific tetrahydronaphthalene derivative is detailed, underlining the integration of chemistry and biology in synthesis (Orsini, Sello, Travaini, & Gennaro, 2002).
Solid-State NMR Studies
- Research provides insights into the solid-state disorder of tetrahydronaphthalene derivatives using NMR and X-ray crystallography (Facey, Connolly, Bensimon, & Durst, 1996).
Spectroscopic Investigation
- A detailed spectroscopic investigation of a tetrahydronaphthalene compound is conducted, illustrating its vibrational, NLO, and NMR properties (Arivazhagan, Kavitha, & Subhasini, 2014).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2R)-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-15-11-5-4-8-6-10(12(13)14)3-2-9(8)7-11/h4-5,7,10H,2-3,6H2,1H3,(H,13,14)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVHLKAPYHAYFF-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(CC2)C(=O)O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C[C@@H](CC2)C(=O)O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-[3-(Propylamino)propyl]benzene-1,2-diol](/img/structure/B154753.png)



